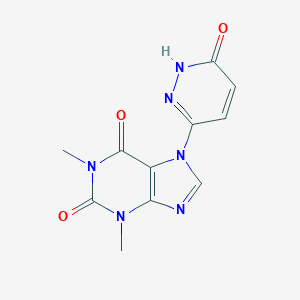
6-(7-Theophylline)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(7-Theophylline)-3(2H)-pyridazinone, also known as this compound, is a useful research compound. Its molecular formula is C11H10N6O3 and its molecular weight is 274.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cardiovascular Applications
6-(7-Theophylline)-3(2H)-pyridazinone exhibits notable cardiovascular effects, primarily through its action as a phosphodiesterase (PDE) inhibitor. The compound has been studied for its ability to enhance myocardial contractility without increasing intracellular calcium levels, making it a promising candidate for treating heart failure.
Clinical Studies
Research indicates that this compound has shown promise in improving exercise capacity and quality of life in patients with heart failure. Studies have noted that it can effectively reduce left ventricular end-diastolic pressure and improve hemodynamic parameters in heart failure models .
Anti-inflammatory Properties
The compound is also being explored for its anti-inflammatory effects. Pyridazinone derivatives are known to exhibit significant anti-inflammatory activities, which can be beneficial in treating various inflammatory conditions.
Phosphodiesterase Inhibition
As a derivative of theophylline, this compound acts as a phosphodiesterase inhibitor. This class of drugs is crucial in managing respiratory diseases and cardiovascular conditions.
Therapeutic Implications
- Asthma Treatment : The compound's ability to inhibit phosphodiesterase activity enhances bronchodilation and reduces bronchospasm, making it a potential therapeutic agent for asthma management .
- Cognitive Effects : Some studies suggest that xanthine derivatives may have neuroprotective effects due to their action on adenosine receptors, which could extend the applications of this compound into neurodegenerative diseases .
Case Studies and Research Findings
A variety of studies have documented the pharmacological evaluation of this compound:
特性
CAS番号 |
139026-57-6 |
|---|---|
分子式 |
C11H10N6O3 |
分子量 |
274.24 g/mol |
IUPAC名 |
1,3-dimethyl-7-(6-oxo-1H-pyridazin-3-yl)purine-2,6-dione |
InChI |
InChI=1S/C11H10N6O3/c1-15-9-8(10(19)16(2)11(15)20)17(5-12-9)6-3-4-7(18)14-13-6/h3-5H,1-2H3,(H,14,18) |
InChIキー |
YSRWOOQKWUCFIP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=NNC(=O)C=C3 |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=NNC(=O)C=C3 |
Key on ui other cas no. |
139026-57-6 |
同義語 |
6-(7-theophylline)-3(2H)-pyridazinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















